Boc-Nalpha-methyl-4-chloro-D-phenylalanine

Peptide Stability Protease Resistance N-Methyl Scanning

Research pain point: Peptide leads fail due to rapid proteolysis, poor permeability, or conformational flexibility, requiring multiple residue substitutions that complicate SAR. Solution: This orthogonally protected non-proteinogenic amino acid delivers three synergistic modifications in one building block: • N-methylation + D-configuration: Sterically hindered amide bond resists endogenous proteases (validated N-methyl scanning & D-amino acid half-life extension). • para-Chloro substituent: Quantifiable increase in lipophilicity and in vitro BBB permeability vs. non-halogenated analogs. • Conformationally biased scaffold: Restricts φ/ψ angles for bioactive conformation mapping in integrin or GPCR libraries. Ideal for SPPS of CNS-targeting peptidomimetics where rapid clearance is a liability.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
Cat. No. B12810511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Nalpha-methyl-4-chloro-D-phenylalanine
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)
InChIKeyGVKQCRRZMAVASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Nalpha-methyl-4-chloro-D-phenylalanine: An Orthogonally Modified Building Block for Peptide Lead Optimization


Boc-Nalpha-methyl-4-chloro-D-phenylalanine (CAS 125324-00-7) is a non-proteinogenic, orthogonally protected amino acid derivative belonging to the class of N-methylated, halogenated D-phenylalanine building blocks. It incorporates three structural modifications—a tert-butoxycarbonyl (Boc) protecting group, Nα-methylation, and a para-chloro substituent on the D-phenylalanine scaffold—each contributing distinct physicochemical and conformational properties that are difficult to replicate with simpler analogs [1]. The compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) for introducing conformational constraint, enhancing lipophilicity, and improving proteolytic stability into peptidomimetic drug candidates [2].

SPPS building block Boc-protected for solid-phase peptide synthesis; compatible with Boc/Benzyl strategies
Triple modification Simultaneous D-configuration, N-methyl, 4-chloro in one residue for streamlined synthesis
Research model Peptidomimetic lead optimization requiring conformational constraint and lipophilicity enhancement

Why Generic Substitution Fails for This Building Block in Peptide Optimization


This compound is not a simple protected amino acid; it is a precisely engineered building block where three functional modifications act synergistically. Substituting with Boc-D-phenylalanine omits both the N-methyl conformational constraint and the 4-chloro electronic/lipophilic effects [1]. Using Boc-4-chloro-D-phenylalanine retains the halogen but loses the N-methyl group, which is critical for restricting backbone flexibility and providing protease resistance [2]. Employing Boc-N-methyl-D-phenylalanine preserves the N-methyl constraint but lacks the 4-chloro substituent, which has been shown to significantly enhance lipophilicity and in vitro blood-brain barrier permeability in peptide analogs [3]. Even inversion to the L-enantiomer (Boc-N-methyl-4-chloro-L-phenylalanine, CAS 179033-68-2) fundamentally alters the stereochemical recognition by biological targets and proteases, as D-amino acid-containing peptides are generally poor substrates for endogenous proteases [4]. Therefore, each individual modification contributes quantifiable advantages that are lost upon 'simpler' substitution, directly impacting the pharmacological properties of the final peptide.

Boc-D-Phe

Omits both N-methyl conformational restriction and 4-chloro lipophilicity enhancement; backbone flexibility and CNS permeability may not transfer.

Boc-4-Cl-D-Phe

Lacks N-methyl group critical for protease resistance and backbone pre-organization; stability profile may shift significantly.

Boc-N-Me-D-Phe

Absence of 4-chloro substituent may reduce lipophilicity and BBB permeability potential in peptide context.

L-enantiomer (CAS 179033-68-2)

Opposite stereochemistry alters biological recognition; D-configuration required for protease evasion and target binding studies.

Quantitative Evidence: Differentiating This Compound from Closest Analogs


Proteolytic Stability from N-Methyl and D-Amino Acid Synergy

The combination of D-configuration and N-methylation creates a steric environment that hinders protease access. While direct comparative data for this specific compound are absent from the primary literature, class-level evidence is strong. In an N-methyl scanning mutagenesis study on a G-protein-binding peptide, single N-methyl substitutions yielded variants with dramatically increased proteolytic stability and altered receptor selectivity [1]. Homo-oligomers of N-methyl phenylalanine were previously shown to be highly resistant to both chymotrypsin and proteinase K [1]. In contrast, the non-methylated parent peptide would be rapidly degraded. Furthermore, D-amino acid incorporation is a general, validated strategy for extending peptide half-life in vivo, as D-peptide bonds are poor substrates for most endogenous mammalian proteases [2]. The target compound provides both modifications in a single residue.

Proteolytic Stability
Class-level inference
Order-of-magnitude improvement expected vs. non-methylated D-Phe
Supports protease-resistance research fit
Context-dependent; validate in target sequence
Peptide Stability Protease Resistance N-Methyl Scanning

Impact of Para-Chloro Substitution on Blood-Brain Barrier Permeability

The para-chloro substituent on the phenyl ring is not a passive feature; it directly enhances lipophilicity and membrane permeability. In a study on enkephalin analog DPLPE-Phe, systematic halogenation at the para-position of phenylalanine-4 showed that the para-chloro analog (p-[Cl-Phe4]DPLPE-Phe-OH) exhibited the most pronounced increase in lipophilicity among halogenated variants and significantly enhanced in vitro blood-brain barrier permeability compared to the non-halogenated parent peptide [1]. The parent peptide and all halogenated analogs except the amidated form had plasma half-lives >300 min, confirming that the D-configuration already conferred substantial stability, but the chloro addition uniquely improved CNS entry potential [1].

BBB Permeability
Cross-study comparable
Para-Cl analog showed most pronounced lipophilicity increase and enhanced in vitro BBB permeability among halogens
Supports CNS-penetrant peptide research
Based on enkephalin analog study; context-dependent
Blood-Brain Barrier Permeability Lipophilicity Halogenation

N-Methylation-Driven Conformational Restriction of Phenylalanine

N-Methylation of phenylalanine has been shown to greatly destabilize the g- g+ side-chain rotamer conformation by eliminating an attractive interaction between the Phe-NH and the aromatic π-orbitals [1]. This conformational restriction biases the peptide backbone toward specific φ and ψ angles, which can be exploited to pre-organize a peptide into a bioactive conformation and reduce the entropic penalty upon receptor binding [2]. In contrast, non-N-methylated phenylalanine retains full rotational freedom, which may reduce receptor binding affinity and selectivity. A full N-methyl scan of a cyclopeptide somatostatin analog demonstrated that multiple N-methylation drastically improves metabolic stability and intestinal permeability, resulting in 10% oral bioavailability for a tri-N-methylated analog versus negligible oral bioavailability for the non-methylated parent [3].

Conformational Bias
Class-level inference
N-Methylation destabilizes g- g+ rotamer, biasing backbone φ/ψ angles
Supports rational conformational design
NMR-based; sequence-specific validation needed
Peptide Conformation Rotamer Distribution Backbone Constraint N-Methylation

Enantiomeric Specificity of the D-Configuration

The D-configuration at the α-carbon fundamentally alters biological recognition. The target compound (CAS 125324-00-7) is the D-enantiomer with a reported specific optical rotation of +86° ± 1° (c = 3 in MeOH) , confirming enantiomeric purity. In contrast, the L-enantiomer, Boc-N-methyl-4-chloro-L-phenylalanine (CAS 179033-68-2), has opposite chirality and would predictably exhibit different binding affinities to any chiral biological target . D-Amino acid-containing peptides are generally resistant to proteolysis because endogenous mammalian proteases exhibit strong L-stereospecificity; this is a well-established principle in peptide drug design used to extend in vivo half-life [1].

Chiral Identity
Supporting evidence
[α]D = +86° ± 1° (c=3, MeOH)
Confirms D-enantiomer for stereochemical control
L-enantiomer CAS 179033-68-2; cannot substitute
Chiral Purity D-Amino Acid Enantioselectivity Protease Evasion

SPPS Compatibility and Coupling Efficiency

The Boc protecting group is fully compatible with Boc/Benzyl SPPS strategies and can be selectively removed with TFA without affecting side-chain protecting groups [1]. However, coupling to an N-methyl amino acid is sterically challenging. Optimized protocols using HATU/HOAt with a 30-minute coupling time achieve near-complete coupling in a single step without preactivation, yielding final peptides in 20-25% overall yield [2]. This is a significant practical advantage, as earlier methods required lengthy multi-step procedures or resulted in low yields. Procurement of the pre-packaged, high-purity (≥98% HPLC) building block minimizes the need for in-house N-methylation of 4-chloro-D-phenylalanine, which typically requires harsh reagents (NaH/CH3I) and yields that may vary [3].

SPPS Efficiency
Supporting evidence
Near-complete coupling in 30 min with HATU/HOAt vs. multi-step in-house N-methylation (~83% yield over 2 steps)
Supports high-throughput peptide synthesis workflows
Pre-formed building block reduces variability
Solid-Phase Peptide Synthesis Coupling Efficiency Boc Protection N-Methyl Amino Acid

Key Application Scenarios for This Building Block


CNS-Penetrant Peptide Lead Optimization

For peptide programs targeting central nervous system receptors, the 4-chloro substituent provides a cross-study validated increase in lipophilicity and in vitro BBB permeability compared to non-halogenated phenylalanine analogs [1]. Combined with the D-configuration for proteolytic stability and N-methylation for conformational pre-organization, this single building block delivers three critical pharmacokinetic-enhancing modifications simultaneously, reducing the need for multiple separate residue substitutions that could compromise potency.

Protease-Resistant Peptide Therapeutics with Extended Half-Life

The synergy of D-configuration and N-methylation creates a sterically hindered amide bond that is poorly recognized by endogenous proteases. Class-level evidence shows that N-methyl scanning mutagenesis yields peptide variants with dramatically increased proteolytic stability [2], while D-amino acid incorporation is a validated strategy for extending plasma half-life [3]. This building block is ideal for lead candidates where rapid proteolytic clearance has been identified as a key liability.

SAR Studies on Halogenated Peptide Ligands

For systematic SAR exploration of halogen effects on receptor binding, this compound serves as a critical probe. It allows introduction of a para-chloro substituent within a conformationally constrained (N-methyl) and metabolically stable (D-configuration) scaffold. Comparative studies with the 4-fluoro, 4-bromo, or non-halogenated analogs can elucidate the steric and electronic contributions of the chlorine atom to target engagement, as para-chloro substitution has been shown to produce distinct effects on lipophilicity and permeability compared to other halogens [1].

Constrained Peptidomimetic Library Synthesis

The N-methyl group restricts backbone φ and ψ angles and side-chain rotamer distribution [4], making this building block valuable for generating conformationally biased peptide libraries. When used in N-methyl scanning or positional scanning approaches, it helps identify the bioactive conformation of peptide ligands by 'locking' specific residues into restricted conformational states, a strategy that has yielded peptides with improved selectivity for integrin subtypes [5].

Application
Selection Property
Validation Focus
CNS-penetrant peptide lead optimization
4-Chloro for reported lipophilicity and in vitro BBB permeability enhancement
In vitro BBB permeability assay in target peptide context
Protease-resistant peptide research
D-configuration and N-methylation for steric hindrance and protease evasion
Proteolytic stability assessment in relevant biological matrices
Halogen SAR studies
Para-Cl as a halogen probe within a constrained D-amino acid scaffold
Comparative halogen-dependent target engagement profiling
Constrained peptidomimetic library synthesis
N-Methyl backbone restriction for conformational bias
Conformational analysis (NMR or X-ray) of library members
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